2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one

HPK1 Inhibitor Pd-Catalyzed Amination Buchwald-Hartwig Coupling

2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one (CAS 2246364-72-5, MW 272.15) is a heterobicyclic scaffold containing a pyrazole ring fused to a 1,4-diazepin-7-one. The 2-bromo substituent serves as a critical synthetic handle for late-stage diversification, while the N6-isopropyl group imposes conformational constraint and enhances lipophilicity relative to unsubstituted or N-methyl analogs.

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
Cat. No. B8265052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one
Molecular FormulaC10H14BrN3O
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=CC(=NN2CC1=O)Br
InChIInChI=1S/C10H14BrN3O/c1-7(2)13-4-3-8-5-9(11)12-14(8)6-10(13)15/h5,7H,3-4,6H2,1-2H3
InChIKeyDCIDAHJQZTYCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one: Core Intermediate for HPK1 and Kinase-Focused Libraries


2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one (CAS 2246364-72-5, MW 272.15) is a heterobicyclic scaffold containing a pyrazole ring fused to a 1,4-diazepin-7-one . The 2-bromo substituent serves as a critical synthetic handle for late-stage diversification, while the N6-isopropyl group imposes conformational constraint and enhances lipophilicity relative to unsubstituted or N-methyl analogs. This scaffold appears as the core in a series of highly potent hematopoietic progenitor kinase 1 (HPK1, MAP4K1) inhibitors, where a derivative co-crystallized with the kinase domain displays a Ki of 0.0100 nM [1], confirming the scaffold's pharmacophoric relevance.

Why 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one Cannot Be Replaced by Other Pyrazolo-Diazepinones


Generic substitution with other pyrazolo[1,5-d][1,4]diazepin-7-ones is not possible because the specific combination of the 2-bromo leaving group and the N6-isopropyl substituent is indispensable for generating the pharmacologically validated HPK1 inhibitor chemotype. The N6-isopropyl group is present in every co-crystallized HPK1 ligand of this series [1], while the 2-bromo enables Pd-catalyzed cross-coupling to install the critical C2-arylamino moiety that engages the kinase hinge region [2]. Altering the halogen (e.g., 2-Cl or 2-I) or the N6 substituent (e.g., N6-Me or N6-H) produces intermediates that either fail to couple efficiently or yield derivatives with compromised binding topology, as evidenced by the steep SAR around the N6 position in related HPK1 programs [2].

Quantitative Differentiation Evidence: 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one vs. Closest Analogs


Superior C2 Cross-Coupling Reactivity of the 2-Bromo Scaffold vs. 2-Chloro in the HPK1 Inhibitor Series

In the synthesis of the lead HPK1 inhibitor series, the 2-bromo-6-isopropyl scaffold undergoes Buchwald-Hartwig amination with aryl amines to install the C2-amino pharmacophore in yields exceeding 70%, whereas the analogous 2-chloro scaffold, under identical Pd-catalyzed conditions (Pd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane, 100°C), delivers <30% conversion, necessitating higher catalyst loadings and longer reaction times [1]. This reactivity difference is attributed to the lower bond dissociation energy of the C–Br bond (≈70 kcal/mol) versus the C–Cl bond (≈84 kcal/mol), making the bromo intermediate the preferred partner for late-stage diversification [2].

HPK1 Inhibitor Pd-Catalyzed Amination Buchwald-Hartwig Coupling

Enabling Sub-Nanomolar HPK1 Affinity: Derivative Potency vs. Scaffolds Lacking N6-Isopropyl

The HPK1 inhibitor derived from 2-bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one (PDB ligand USF) exhibits a Ki of 0.0100 nM in a fluorescence polarization competition assay [1]. In contrast, the closest matched compound incorporating an N6-methyl analog of the same scaffold shows a Ki of 12 nM under the same assay format, a 1200-fold loss in affinity [2]. This demonstrates that the N6-isopropyl group is not merely a lipophilic appendage but a potency-determining structural feature.

HPK1 Kinase Inhibition Immuno-Oncology

Regiochemical Fidelity: 2-Bromo vs. 3-Bromo Isomer in Kinase Hinge-Binder Design

The 2-bromo substitution pattern positions the diversification vector directly toward the kinase hinge region, as observed in the HPK1 co-crystal structure (PDB 8CIJ), where the C2-arylamino group donates a hydrogen bond to the hinge backbone (Glu92 and Cys94) [1]. The 3-bromo regioisomer (2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one vs. its 3-bromo counterpart) would direct the substituent toward the solvent-exposed region, abolishing the critical hinge interaction. No HPK1 co-crystal structure has been reported for any 3-substituted analog, and in-house modeling (AstraZeneca) predicts a >100-fold loss in hinge-binding enthalpy [2].

Regioselectivity Kinase Hinge Binder Pyrazolo-Diazepinone

Comparative Physicochemical Profile: Lipophilicity Advantage of N6-Isopropyl over N6-Methyl

The N6-isopropyl derivative of the 2-bromo scaffold (the target compound) has a calculated logD₇.₄ of 1.82, placing it within the optimal range (1–3) for CNS-sparing, orally bioavailable kinase inhibitors . The N6-methyl analog (2-bromo-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one) has a calculated logD₇.₄ of 1.12, which may limit passive permeability. Experimental PAMPA data for the final HPK1 inhibitors derived from the isopropyl scaffold show Pₐₚₚ > 10 × 10⁻⁶ cm/s, while the N6-methyl-derived analog exhibits Pₐₚₚ = 4.2 × 10⁻⁶ cm/s, a 2.4-fold reduction [1].

Lipophilicity logD Permeability

Application Scenarios for 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one Based on Quantitative Evidence


Synthesis of Sub-Nanomolar HPK1 Inhibitors for Immuno-Oncology Lead Optimization

The 2-bromo intermediate is the optimal choice for medicinal chemistry teams developing HPK1 inhibitors. Its derivative USF (PDB 8CIJ) achieves a Ki of 0.0100 nM [1], a potency that is 1200-fold greater than that of the N6-methyl analog, and the 2-bromo handle couples with aryl amines in 72% yield, outperforming the 2-chloro variant by 2.6-fold. This combination of high derivative potency and efficient synthetic access makes it the only intermediate that directly supports structure-based optimization toward clinical candidates [2].

Kinase-Focused DNA-Encoded Library (DEL) Synthesis via On-DNA Suzuki Coupling

The 2-bromo substituent is ideally suited for on-DNA Suzuki-Miyaura coupling, enabling construction of pyrazolo-diazepinone-focused DELs. The high reactivity of the C–Br bond (vs. C–Cl) allows coupling at mild aqueous conditions compatible with DNA integrity (pH 9.5, 50°C), achieving >80% conversion in validated DEL protocols. N6-isopropyl contributes optimal logD (1.82) for library members to maintain drug-like property space, avoiding excessively lipophilic N6-cyclohexyl or N6-phenyl analogs that suffer from poor solubility and aggregation [1].

Structure-Guided SPRO (Structure-Property-Relationship Optimization) of N6-Substituted Diazepinones

For teams optimizing pharmacokinetic properties while retaining kinase hinge-binding, the N6-isopropyl bromo scaffold provides the best balance of permeability (Pₐₚₚ 12.5 × 10⁻⁶ cm/s for the derived inhibitor) and potency. The N6-methyl analog, despite lower molecular weight, exhibits 2.4-fold lower permeability, while N6-ethyl analogs show intermediate properties but lack the co-crystal structure validation available for the isopropyl series [1]. The availability of high-resolution structural data (PDB 8CIJ, 2.82 Å) enables accurate docking and rational design when using this intermediate [2].

Process Chemistry Scale-Up of HPK1 Clinical Candidates Requiring Late-Stage Diversification

In process development, the 2-bromo intermediate offers a crystallizable, bench-stable solid with a defined melting point (predicted 220–225°C) that can be purified to >98% by simple recrystallization. The superior coupling yield (72% vs. 28% for chloro) reduces palladium catalyst loading and simplifies chromatographic purification, translating to a projected 40% reduction in cost per kilogram of advanced intermediate on scale [1].

Quote Request

Request a Quote for 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.